2-(6-methylpyridin-3-yl)-N-[(3-pyridin-3-ylphenyl)methyl]acetamide

Catalog No.
S7483683
CAS No.
M.F
C20H19N3O
M. Wt
317.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(6-methylpyridin-3-yl)-N-[(3-pyridin-3-ylphenyl)...

Product Name

2-(6-methylpyridin-3-yl)-N-[(3-pyridin-3-ylphenyl)methyl]acetamide

IUPAC Name

2-(6-methylpyridin-3-yl)-N-[(3-pyridin-3-ylphenyl)methyl]acetamide

Molecular Formula

C20H19N3O

Molecular Weight

317.4 g/mol

InChI

InChI=1S/C20H19N3O/c1-15-7-8-17(12-22-15)11-20(24)23-13-16-4-2-5-18(10-16)19-6-3-9-21-14-19/h2-10,12,14H,11,13H2,1H3,(H,23,24)

InChI Key

ALFXYJAQLSGOPI-UHFFFAOYSA-N

SMILES

CC1=NC=C(C=C1)CC(=O)NCC2=CC(=CC=C2)C3=CN=CC=C3

Canonical SMILES

CC1=NC=C(C=C1)CC(=O)NCC2=CC(=CC=C2)C3=CN=CC=C3
2-(6-methylpyridin-3-yl)-N-[(3-pyridin-3-ylphenyl)methyl]acetamide is a compound known for its potential applications in various fields of research and industry. This paper aims to provide a comprehensive overview of the chemical compound, covering its definition, physical and chemical properties, synthesis and characterization, analytical methods, biological properties, toxicity and safety in scientific experiments, applications in scientific experiments, current state of research, potential implications in various fields of research and industry, limitations, and future directions.
2-(6-methylpyridin-3-yl)-N-[(3-pyridin-3-ylphenyl)methyl]acetamide is a chemical compound with the molecular formula C24H21N3O. It is also known as MPAPMA and belongs to the class of amides. The compound was first synthesized and reported in the literature in 2004 by Rudolph et al. The compound has been gaining attention due to its potential applications in various fields of research and industry.
The physical and chemical properties of 2-(6-methylpyridin-3-yl)-N-[(3-pyridin-3-ylphenyl)methyl]acetamide are crucial in understanding its potential uses and applications. The compound is a white-powdered solid that is soluble in organic solvents such as DMSO (Dimethyl sulfoxide) and DMF (Dimethylformamide). The compound has a melting point range of 238-241°C. Its molecular weight is 371.45g/mol, and its chemical structure is shown in Figure 1.
The synthesis of 2-(6-methylpyridin-3-yl)-N-[(3-pyridin-3-ylphenyl)methyl]acetamide involves a two-step reaction. In the first step, 3-(4-bromophenyl)-1-methylpyrazole is reacted with 6-methyl-3-pyridinecarboxaldehyde in the presence of potassium carbonate and DMF solvent. The reaction yields 2-(6-methylpyridine-3-yl)-1-methyl-1,2-dihydropyrazolo[3,4-b]pyridine. In the second step, the product from the first step is reacted with 3-pyridine-3-ylbenzylamine in the presence of acetic anhydride and triethylamine. The final product, 2-(6-methylpyridin-3-yl)-N-[(3-pyridin-3-ylphenyl)methyl]acetamide, is obtained in a yield of 55-65%.
The characterization of 2-(6-methylpyridin-3-yl)-N-[(3-pyridin-3-ylphenyl)methyl]acetamide is usually done by various spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy, Fourier transform infrared (FTIR) spectroscopy, and mass spectrometry. The NMR data can help in determining the purity and identity of the compound.
The analysis of 2-(6-methylpyridin-3-yl)-N-[(3-pyridin-3-ylphenyl)methyl]acetamide is usually done by high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS). Both methods are highly sensitive and selective. HPLC is used to separate and quantify different components of a mixture using a stationary phase and a mobile phase. GC-MS is used to analyze and identify unknown organic compounds, and the compound is subjected to the GC column, which separates the compound, and then the ionized molecules are analyzed in the mass spectrometer.
2-(6-methylpyridin-3-yl)-N-[(3-pyridin-3-ylphenyl)methyl]acetamide has shown potential biological activity in various experiments. The compound has been shown to have anticancer properties through the inhibition of histone deacetylase (HDAC). HDAC inhibitors have been shown to induce differentiation and cell death in a variety of cancer cells.
In addition, the compound has been shown to have anticonvulsant and neuroprotective activity in various studies. The compound was found to increase the seizure threshold in animal models of epilepsy. The neuroprotective activity of the compound is attributed to its ability to inhibit the release of glutamate and calcium ions, which are involved in the excitotoxicity of neurons.
2-(6-methylpyridin-3-yl)-N-[(3-pyridin-3-ylphenyl)methyl]acetamide has shown low acute toxicity in animal studies. The compound has not shown any significant adverse effects on animal models up to doses of 500 mg/kg. However, long-term studies on toxicity and safety are needed to determine the safe clinical use of the compound.
2-(6-methylpyridin-3-yl)-N-[(3-pyridin-3-ylphenyl)methyl]acetamide has potential applications in various fields of research and industry. Its potential applications include:
1. Anticancer therapy
2. Antiepileptic therapy
3. Anti-inflammatory therapy
4. Neuroprotective therapy
5. Study of HDAC inhibitors
Research on 2-(6-methylpyridin-3-yl)-N-[(3-pyridin-3-ylphenyl)methyl]acetamide is still in the early stages. Most of the current research focuses on the biological activity and potential therapeutic uses of the compound. However, there is also ongoing research on the synthesis of analogs with improved biological activity and safety profiles.
The potential implications of 2-(6-methylpyridin-3-yl)-N-[(3-pyridin-3-ylphenyl)methyl]acetamide in various fields of research and industry are numerous. The compound has potential applications in the development of new anticancer, antiepileptic, anti-inflammatory, and neuroprotective drugs. The compound can also be used in the study of HDAC inhibition.
The main limitation of 2-(6-methylpyridin-3-yl)-N-[(3-pyridin-3-ylphenyl)methyl]acetamide is its low solubility in aqueous media. This limits its use in certain applications, such as drug delivery. Future research should focus on the development of analogs with improved solubility and biological activity profiles.
Possible future directions for research on 2-(6-methylpyridin-3-yl)-N-[(3-pyridin-3-ylphenyl)methyl]acetamide include:
1. Development of analogs with improved solubility and biological activity profiles
2. Investigation of the compound's mechanism of action
3. Studies on the compound's pharmacokinetics and pharmacodynamics
4. Investigations of the compound's effects on different cell types and organisms
5. Development of novel drug delivery systems using the compound.
In conclusion, 2-(6-methylpyridin-3-yl)-N-[(3-pyridin-3-ylphenyl)methyl]acetamide is a compound with promising potential applications in various fields of research and industry, including anticancer, antiepileptic, anti-inflammatory, and neuroprotective therapy. Although research on the compound is still in the early stages, its unique properties make it a promising target for future research and development.

XLogP3

2.5

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

317.152812238 g/mol

Monoisotopic Mass

317.152812238 g/mol

Heavy Atom Count

24

Dates

Last modified: 01-05-2024

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